2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone
Overview
Description
The compound "2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities, including anti-HIV, anticancer, and antituberculosis properties. The presence of a piperazine ring and a 4-chlorophenyl group is a common structural motif in these studies, suggesting that the compound may also possess similar pharmacological potentials.
Synthesis Analysis
The synthesis of related piperazine-containing compounds has been reported in several studies. For instance, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were designed and synthesized using a molecular hybridization approach, indicating the versatility of the piperazine moiety in medicinal chemistry . Similarly, a range of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using reductive amination, showcasing the adaptability of the synthesis methods for such compounds .
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone" has been studied using various techniques. For example, the structural and vibrational properties of a pyrazole derivative with a 4-chlorophenyl group were analyzed using density functional theory, which could provide insights into the electronic properties of similar compounds . The polymorphic forms of a piperazine dione were determined by single-crystal X-ray analysis, highlighting the importance of solid-state structure in understanding the properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular docking studies and the analysis of their interactions with biological targets. For instance, the docking study of a pyrazole derivative with kinesin spindle protein suggests potential inhibitory activity, which implies that the compound could participate in selective chemical reactions within biological systems . The anti-HIV-1 RT evaluation of piperazin-1-yl)ethanone derivatives also involves chemical interactions with the reverse transcriptase enzyme, further indicating the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various studies. The synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involved optimizing technological parameters such as raw material ratio, reaction time, and temperature, which are critical for understanding the physical properties of these compounds . The pharmacological evaluation of biphenyl-piperazine derivatives included behavioral models to assess anti-dopaminergic and anti-serotonergic activity, providing insights into the chemical properties related to their biological activity .
Scientific Research Applications
Antitumor and Anticancer Activities
- Antitumor Activity Against Breast Cancer Cells : Some 1,2,4-triazine derivatives with piperazine amide moiety have shown promising antiproliferative effects against MCF-7 breast cancer cells, demonstrating potential as antitumor agents (Yurttaş et al., 2014).
- Inhibition of Tumor DNA Methylation : Piperazine-based tertiary amino alcohols have been investigated for their effects on tumor DNA methylation processes in vitro, indicating potential for antitumor applications (Hakobyan et al., 2020).
- Synthesis and Evaluation of Antitumor Derivatives : Various derivatives, including indoline and piperazine-containing compounds, have been synthesized and evaluated for their potential as D2/D4 receptor antagonists, suggesting implications in cancer treatment (Zhao et al., 2002).
Antimicrobial and Antifungal Activities
- Antibacterial and Antifungal Properties : Azole-containing piperazine derivatives have shown moderate to significant antibacterial and antifungal activities, offering potential as antimicrobial agents (Gan et al., 2010).
- Chalcones with Antimicrobial Activity : Synthesized chalcones containing piperazine or 2,5-dichlorothiophene moieties exhibited antimicrobial activity against various bacteria and fungi, demonstrating potential in treating infectious diseases (Tomar et al., 2007).
Anti-inflammatory and Analgesic Properties
- Analgesic and Antiinflammatory Activities : Piperazine-based derivatives have shown higher analgesic activity than aspirin and strong antiinflammatory effects in preclinical models, suggesting their use in pain management and inflammation treatment (Palaska et al., 1993).
Antipsychotic and Antidepressant Potential
- Antipsychotic Activity : Biphenyl moiety-linked aryl piperazine derivatives have been evaluated for their antipsychotic properties, indicating their potential use in treating psychiatric disorders (Bhosale et al., 2014).
Miscellaneous Applications
- VEGFR-II Inhibition for Cancer Treatment : Certain derivatives have been synthesized as VEGFR-II inhibitors, showing high cytotoxicity against cancer cell lines and potential in cancer therapy (Aboul-Enein et al., 2017).
- Anti-HIV-1 RT Activity : Novel derivatives have been designed as inhibitors of HIV-1 RT, showing significant potency against this target, suggesting potential in HIV treatment (Chander et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-piperazin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCJFZIWSCJVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360081 | |
Record name | 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone | |
CAS RN |
143999-83-1 | |
Record name | 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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